Ivermectin is a semi-synthetic macrocyclic lactone that is derived from the soil bacterium Streptomyces avermitilis. [] It is classified as an endectocide, a group of drugs highly effective against both internal (endo-) and external (ecto-) parasites. [] Ivermectin plays a significant role in scientific research due to its potent antiparasitic activity and its interaction with various biological systems. It is widely studied for its efficacy against a wide range of parasites in both humans and animals, and its potential applications in other fields, such as antiviral research, are also under investigation.
Ivermectin B1a is obtained through the selective hydrogenation of avermectin B1, which consists predominantly of avermectin B1a (approximately 80%) and avermectin B1b (approximately 20%) . The classification of ivermectin falls under the category of antiparasitic agents, particularly effective against nematodes and arthropods.
The synthesis of ivermectin B1a involves several key steps:
This method allows for a high yield of dihydroavermectins, which are further purified to obtain ivermectin B1a.
Ivermectin B1a has a complex molecular structure characterized by a macrocyclic lactone ring. Its molecular formula is , and it has a molecular weight of approximately 467.62 g/mol. The structure features multiple stereocenters, contributing to its biological activity.
The stereochemistry at various positions within the molecule significantly influences its pharmacological properties.
Ivermectin B1a participates in several important chemical reactions:
These reactions are essential for developing new formulations and enhancing efficacy against resistant parasites.
Ivermectin exerts its pharmacological effects primarily through:
The mechanism underscores its effectiveness as an antiparasitic agent across various species.
Ivermectin B1a exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical products.
Ivermectin B1a has numerous applications:
Research continues into expanding its applications, including potential uses against viral infections like COVID-19, although such uses require further validation through clinical studies.
Ivermectin B1a (22,23-dihydroavermectin B1a; C₄₈H₇₄O₁₄) features a 16-membered macrocyclic lactone backbone derived from polyketide biosynthesis. This core structure consists of 14 carbon atoms and two oxygen atoms, with a lactone ester bond (C1-O-C13) essential for biological activity. The ring system adopts a semi-rigid conformation stabilized by intramolecular hydrogen bonding between the C5-OH group and the C13-O-oleandrosyl moiety [2] [10]. Unlike smaller lactones, the 16-membered ring provides optimal spatial arrangement for receptor binding, as demonstrated by its high affinity for invertebrate glutamate-gated chloride channels (GluCls). The ring’s conformational flexibility allows adaptation to diverse binding pockets while maintaining structural integrity [3] [5].
Table 1: Key Physicochemical Parameters of Ivermectin B1a
Property | Value |
---|---|
Molecular Formula | C₄₈H₇₄O₁₄ |
Molecular Weight | 875.09 g/mol |
Log P (Octanol-Water) | 3.2 (Highly lipophilic) |
Water Solubility | <0.1 mg/L (25°C) |
Vapor Pressure | 1.5 × 10⁻¹⁰ mmHg (20°C) |
Dissociation Constant (pKa) | 14.1 (C5-OH) |
Ivermectin B1a contains eight chiral centers (C2, C3, C7, C11, C17, C18, C22, C23) and multiple functional groups governing its reactivity:
The northern hemisphere of Ivermectin B1a contains two fused subsystems:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7